Despropoxy Ethoxy Udenafil

Descripción general

Descripción

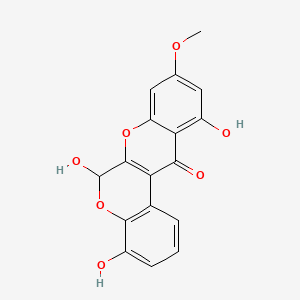

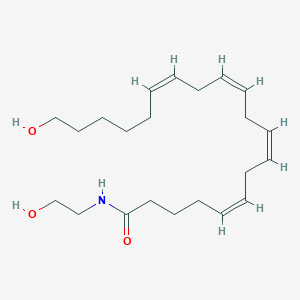

Despropoxy Ethoxy Udenafil is an impurity of Udenafil . Udenafil is a PDE5 inhibitor used for the treatment of erectile dysfunction . The IUPAC name of Despropoxy Ethoxy Udenafil is 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzenesulfonamide .

Molecular Structure Analysis

The molecular formula of Despropoxy Ethoxy Udenafil is C24H34N6O4S . It has a molecular weight of 502.64 . The InChI key is PSPSFLPHYGXVSM-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Surfactant Properties in Industrial Applications

Despropoxy Ethoxy Udenafil: derivatives have been studied for their surfactant properties, which are crucial in various industrial applications. These compounds exhibit excellent adsorption and interfacial properties, making them potential candidates for use as wetting agents, especially on polymer surfaces . Their unique amphiphilic structure, obtained through sequential propoxylation and ethoxylation, provides innovative solutions for challenges in surface chemistry.

Erectile Dysfunction Treatment

In the medical field, Despropoxy Ethoxy Udenafil is explored for its role in treating erectile dysfunction (ED). As a phosphodiesterase type 5 (PDE-5) inhibitor, it has shown promise in preclinical studies for its efficacy in inducing penile erection, which could lead to new therapeutic strategies for ED . This application is particularly significant due to the compound’s potential to improve life quality for individuals affected by ED.

Drug Transport and Bioavailability

The transport properties of Despropoxy Ethoxy Udenafil have been investigated using Caco-2 cell monolayers. Studies suggest that it is a substrate for P-glycoprotein, which influences the absorption and excretion of drugs . Understanding its transport mechanisms can lead to improved drug formulations with enhanced bioavailability and reduced drug-drug interactions.

Wound Healing and Tissue Repair

Research has indicated that PDE-5 inhibitors like Despropoxy Ethoxy Udenafil may have applications in wound healing and tissue repair. The role of nitric oxide (NO) in these processes is well-documented, and compounds that can modulate NO pathways could be beneficial in promoting wound closure and angiogenesis .

Adulteration Detection in Health Supplements

Despropoxy Ethoxy Udenafil: and its analogs have been identified as adulterants in health supplements. The development of analytical methods for the detection of such compounds is crucial for ensuring public health safety . This application is essential for regulatory agencies to prevent the distribution of potentially harmful adulterated products.

Regenerative Medicine

The potential of Despropoxy Ethoxy Udenafil in regenerative medicine is being explored, particularly in the context of ED treatment. Research is focused on regenerative therapies, such as stem cells and extracorporeal shock wave treatments, to cure damaged erectile tissues . This application could revolutionize the approach to chronic conditions and improve patient outcomes.

Mecanismo De Acción

Target of Action

Despropoxy Ethoxy Udenafil is a potent selective phosphodiesterase type 5 (PDE5) inhibitor . PDE5 is an enzyme that plays a crucial role in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body. By inhibiting PDE5, Despropoxy Ethoxy Udenafil increases the levels of cGMP, which in turn leads to smooth muscle relaxation and increased blood flow .

Mode of Action

Despropoxy Ethoxy Udenafil works by inhibiting the cGMP specific phosphodiesterase type 5 (PDE5) which is responsible for degradation of cGMP in the corpus cavernosum located around the penis . This inhibition leads to an increase in cGMP levels, which results in smooth muscle relaxation and increased blood flow. This is the primary mechanism through which Despropoxy Ethoxy Udenafil helps in the treatment of erectile dysfunction .

Biochemical Pathways

The primary biochemical pathway affected by Despropoxy Ethoxy Udenafil is the nitric oxide/cGMP pathway Nitric oxide released during sexual stimulation leads to the production of cGMP Under normal conditions, PDE5 degrades cGMP. This results in relaxation of the smooth muscles in the corpus cavernosum and increased blood flow, facilitating penile erection .

Pharmacokinetics

Despropoxy Ethoxy Udenafil has unique pharmacokinetic properties. It has a Tmax (time to reach maximum plasma concentration) of 1.0–1.5 hours and a T1/2 (half-life) of 11–13 hours . This relatively rapid onset and long duration of action make it suitable for both on-demand and once-daily use .

Result of Action

The primary result of Despropoxy Ethoxy Udenafil’s action is the facilitation of penile erection during sexual stimulation. This is achieved through the relaxation of penile arteries and corpus cavernosal smooth muscle, leading to increased penile blood flow . In addition, it has been suggested that long-term administration of Udenafil can ameliorate penile hypoxia and fibrosis induced by cavernous nerve resection .

Action Environment

The efficacy and tolerability of Despropoxy Ethoxy Udenafil can be influenced by various environmental factors. For instance, it has been found to be as effective in the treatment of diabetes mellitus-associated erectile dysfunction as other PDE5 inhibitors . More studies are needed to understand the influence of other environmental factors on the action, efficacy, and stability of despropoxy ethoxy udenafil .

Direcciones Futuras

Udenafil, the parent compound of Despropoxy Ethoxy Udenafil, is being studied for various applications. For instance, Mezzion Pharma has received FDA approval for the use of Udenafil for Single Ventricle Heart Disease . Additionally, Udenafil has been found to be effective for relieving erectile dysfunction up to 12 hours after dosing . These developments may influence future research and applications of Despropoxy Ethoxy Udenafil.

Propiedades

IUPAC Name |

4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N6O4S/c1-5-8-19-21-22(30(4)28-19)24(31)27-23(26-21)18-15-17(10-11-20(18)34-6-2)35(32,33)25-13-12-16-9-7-14-29(16)3/h10-11,15-16,25H,5-9,12-14H2,1-4H3,(H,26,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPSFLPHYGXVSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NCCC4CCCN4C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301101660 | |

| Record name | 3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301101660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Despropoxy Ethoxy Udenafil | |

CAS RN |

268204-07-5 | |

| Record name | 3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=268204-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301101660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide](/img/structure/B570065.png)

![5-[(Methylsulfanyl)methyl]furan-2-carbonyl chloride](/img/structure/B570079.png)